7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O5/c1-23-10-3-2-4-11(8-10)24-15-14(22)12-6-5-9(21)7-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBGESXKOLKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-hydroxyisoflavones with appropriate reagents to introduce the trifluoromethyl and methoxyphenoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 7-oxo-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, while reduction of the chromone ring can produce 7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-dihydrochromen-4-one.
Scientific Research Applications
7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a fluorescent scaffold for biological imaging due to its strong fluorescence in basic buffers.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Positional Isomers of Methoxyphenoxy Substituents
- 7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (8c, ): This compound differs only in the position of the methoxy group on the phenoxy ring (para vs. meta). It exhibits a melting point of 224–226°C and an 85% yield via nucleophilic substitution reactions. The para-methoxy group may enhance crystallinity compared to the meta-substituted analog due to symmetrical packing .
- 7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): Replacing the phenoxy ether with a direct 2-methoxyphenyl linkage reduces steric hindrance but may decrease metabolic stability. No melting point data are available, but similar compounds show solubility in polar aprotic solvents like DMSO .
Phenyl vs. Phenoxy Substituents
- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (3g, ): Synthesized via trifluoroacetic anhydride-mediated acylation, this compound features a direct 4-methoxyphenyl group at C-3.
- Daidzein Derivatives () :
Natural analogs like daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) lack trifluoromethyl groups but highlight the role of C-3 substituents in modulating antioxidant and estrogenic activities. Methoxy or fatty acid modifications at C-3 enhance lipophilicity and membrane permeability .
Trifluoromethyl Introduction
- Trifluoroacetic Anhydride Route () :
Compounds like 8c () and 3g () utilize trifluoroacetic anhydride in pyridine to install trifluoromethyl groups. Yields range from 56–85%, with purity confirmed via $ ^1 \text{H NMR} $ and column chromatography . - Oxidative Methods () :
Oxidation of methylthio groups (e.g., 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) using oxone achieves 78% yields, suggesting alternative pathways for electron-withdrawing group incorporation .
Phenoxy vs. Phenyl Linkages
- Ether Formation (): Phenoxy-substituted chromenones (e.g., 8c) are synthesized via nucleophilic aromatic substitution, requiring activated aryl halides and phenolic nucleophiles.
- Friedel-Crafts Acylation () :
Direct phenyl substitution (e.g., 4'-methoxy daidzein) employs boron trifluoride-catalyzed Friedel-Crafts reactions, favoring electron-rich aromatic systems .
Physicochemical Properties
*Predicted properties based on structural analogs.
Biological Activity
7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as a derivative of coumarin, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and therapeutic implications based on diverse research studies.
- Molecular Formula : C17H11F3O5
- Molecular Weight : 352.26 g/mol
- CAS Number : 302952-79-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. The following sections detail specific findings related to its cytotoxicity and mechanisms of action.
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that this compound can inhibit the viability of cancer cells. A notable study highlighted its effects on the MCF7 breast cancer cell line:
- IC50 Values : The compound exhibited an IC50 value of approximately 52.83 µM after 72 hours of exposure, indicating significant cytotoxic potential against tumor cells .
- Mechanism : The cytotoxicity is believed to be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation. Additionally, it enhances the activity of caspases (caspase-3 and caspase-9), which are critical in the apoptosis pathway, while slightly inhibiting Bcl-2 levels .
The mechanisms through which this compound exerts its effects include:
- Oxidative Stress Induction : The compound increases intracellular ROS levels, which can lead to cellular damage and apoptosis.
- Caspase Activation : It promotes the activation of caspases involved in apoptosis, suggesting a pathway for programmed cell death.
- Mitochondrial Dysfunction : There is evidence that it reduces ATP synthesis in mitochondria and induces mitochondrial uncoupling, further contributing to its cytotoxic effects .
Comparative Analysis with Other Compounds
A comparative analysis with similar compounds reveals varying degrees of biological activity:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 52.83 | Induces oxidative stress and caspase activation |
| Tamoxifen (positive control) | 16.50 | Estrogen receptor inhibition |
| Semisynthetic derivatives | Not determined | Lower cytotoxicity compared to natural product |
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Breast Cancer Treatment : In vitro studies on MCF7 cells showed a significant reduction in cell viability when treated with the compound over time, supporting its potential as an anticancer agent .
- Inflammation Models : Research has suggested that coumarin derivatives may possess anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, and what reaction conditions are critical for optimizing yield?
- Methodology :
- Core Formation : Start with a phenol derivative (e.g., 2-hydroxyacetophenone) and an aldehyde/ketone under acidic conditions (e.g., H₂SO₄) to form the chromenone core via condensation .
- Trifluoromethyl Introduction : Use trifluoromethylation reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent under Cu(I)-catalyzed conditions to introduce the -CF₃ group at the C2 position .
- Phenoxy Group Attachment : Perform nucleophilic aromatic substitution (SNAr) with 3-methoxyphenol in the presence of K₂CO₃ as a base and DMF as a solvent at 80–100°C to attach the 3-methoxyphenoxy group .
- Hydroxy Group Protection/Deprotection : Protect the 7-hydroxy group with acetyl during synthesis, followed by deprotection using NaOH/EtOH .
Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for phenoxy groups, -CF₃ splitting patterns) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) with hydrogen bonding and π-π stacking interactions to validate molecular geometry .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with expected [M+H]⁺ or [M–H]⁻ peaks .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and healthy cell controls (e.g., HEK293) .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR, Topoisomerase II). Compare binding affinities across isoforms to explain selectivity .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity discrepancies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., assay conditions, cell line heterogeneity) .
Q. What strategies can optimize the regioselective introduction of the trifluoromethyl group during synthesis?
- Methodology :
- Electrophilic Trifluoromethylation : Use Togni’s reagent (hypervalent iodine) with Pd(0) catalysts to direct -CF₃ to the C2 position, minimizing byproducts .
- Radical Pathways : Employ photoredox catalysis (e.g., Ru(bpy)₃²⁺) with CF₃SO₂Na under visible light for controlled radical addition .
- Solvent Optimization : Test polar aprotic solvents (DMSO, DMF) vs. non-polar (toluene) to enhance reaction specificity. Monitor via TLC/GC-MS .
Q. How do structural modifications (e.g., substituent variation on the phenoxy group) affect its mechanism of action in enzyme inhibition?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenoxy ring. Test inhibitory potency against kinases (e.g., CDK2) .
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
- Crystallographic Analysis : Compare co-crystal structures (enzyme-ligand) to map binding pocket interactions (e.g., hydrogen bonds with Ser/Thr residues) .
Q. What experimental controls are critical when assessing synergistic effects with other bioactive compounds?
- Methodology :
- Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in drug combinations (e.g., with doxorubicin) via CompuSyn software .
- Isobolograms : Plot dose-response curves to validate additive/synergistic interactions. Include single-agent and vehicle controls .
- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upregulated/downregulated pathways in combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
